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molecular formula C6H5ClN4 B1373106 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1131410-85-9

7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1373106
M. Wt: 168.58 g/mol
InChI Key: GZDFHYMMHZAWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394311B2

Procedure details

A mixture of hydroxylamine hydrochloride (5.35 g, 77.0 mmol, Eq: 5) and N-ethyldiisopropylamine (5.97 g, 8.07 ml, 46.2 mmol, Eq: 3) in ethanol (80 ml) was stirred for a few minutes at 25° C., then the mixture was added to 1-ethoxycarbonyl-3-(4-chloro-pyridin-2-yl)-thiourea (4.0 g, 15.4 mmol, Eq: 1.00) and the resulting mixture was refluxed for 2.5 days (over the weekend). The crude material was applied on SiO2 and purified by flash chromatography over a 20 g SiO2 column using ethyl acetate 100% as eluent affording 7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (2.03 g/78.2%) as a white solid. MS: m/e=169.1 (M+H+), mp: 189-190° C.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
8.07 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:6](C(C)C)C(C)C)C.C(OC([NH:18][C:19]([NH:21][C:22]1[CH:27]=[C:26]([Cl:28])[CH:25]=[CH:24][N:23]=1)=S)=O)C>C(O)C>[Cl:28][C:26]1[CH:25]=[CH:24][N:23]2[N:6]=[C:19]([NH2:18])[N:21]=[C:22]2[CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
8.07 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC(=O)NC(=S)NC1=NC=CC(=C1)Cl
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for a few minutes at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 2.5 days (over the weekend)
Duration
2.5 d
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over a 20 g SiO2 column

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2N(C=C1)N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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